FLAG-Cys

Description

Properties

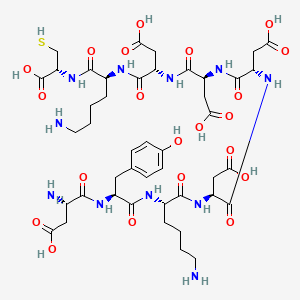

Molecular Formula |

C44H65N11O21S |

|---|---|

Molecular Weight |

1116.1 g/mol |

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C44H65N11O21S/c45-11-3-1-5-23(48-39(70)25(13-20-7-9-21(56)10-8-20)50-36(67)22(47)14-31(57)58)37(68)51-27(16-33(61)62)41(72)53-29(18-35(65)66)43(74)54-28(17-34(63)64)42(73)52-26(15-32(59)60)40(71)49-24(6-2-4-12-46)38(69)55-30(19-77)44(75)76/h7-10,22-30,56,77H,1-6,11-19,45-47H2,(H,48,70)(H,49,71)(H,50,67)(H,51,68)(H,52,73)(H,53,72)(H,54,74)(H,55,69)(H,57,58)(H,59,60)(H,61,62)(H,63,64)(H,65,66)(H,75,76)/t22-,23-,24-,25-,26-,27-,28-,29-,30-/m0/s1 |

InChI Key |

ICCXXHMWPXPQHN-WQXPEFPKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

The FLAG-Cys Peptide: A Technical Guide to Dual-Functionality in Protein Research

The FLAG-Cys peptide represents a powerful evolution of the classic FLAG epitope tagging system. By incorporating a terminal cysteine residue, this modified peptide offers a dual-functionality that serves the needs of researchers in proteomics, cell biology, and drug development. It combines the highly specific, mild, and reliable immunoaffinity handle of the FLAG tag with the versatile covalent conjugation capabilities of a cysteine thiol group. This guide provides an in-depth overview of the this compound peptide, its core properties, key applications, and detailed experimental protocols.

Core Concepts and Properties

The standard FLAG peptide is an eight-amino-acid sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys or DYKDDDDK) that is widely used as a fusion tag for recombinant proteins.[1][2] It is recognized with high specificity by well-characterized monoclonal antibodies, such as the M2 antibody, enabling efficient protein purification and detection.[3]

The this compound peptide incorporates a cysteine residue, typically at the C-terminus, resulting in the sequence DYKDDDDK-C . This addition introduces a unique chemical handle: the sulfhydryl (thiol) group of the cysteine.[4] Cysteine is one of the least abundant amino acids, and its thiol group is highly reactive under specific conditions, making it an ideal target for site-specific modifications. This dual-motif design allows a target protein to be first purified via the FLAG tag and then precisely modified at the cysteine residue for downstream applications.

Logical Structure of the this compound Peptide

The peptide can be understood as having two distinct functional domains: an affinity tag for purification and a reactive site for conjugation.

Caption: Functional domains of the this compound peptide.

Quantitative Data Summary

The utility of the this compound peptide is underpinned by its predictable physicochemical properties. The binding affinity of the FLAG tag is well-documented, and the kinetics of cysteine conjugation are well-characterized for various reagents.

| Property | Value / Range | Significance |

| Molecular Weight (FLAG) | ~1013.0 g/mol | Low molecular weight minimizes interference with fusion protein structure and function. |

| Molecular Weight (this compound) | ~1116.2 g/mol | Calculated based on the addition of a cysteine residue to the FLAG peptide. |

| Antibody Binding Affinity (Kd) | 90 - 170 nM (for Anti-FLAG M2) | Indicates a strong and specific interaction, enabling efficient capture from complex mixtures like cell lysates. |

| Cysteine Conjugation Yield | Can exceed 95% | High efficiency ensures that a large proportion of the purified protein can be successfully labeled or modified. |

| **Conjugation Rate (k₂) ** | ~0.5 - 3.2 x 10⁵ M⁻¹s⁻¹ | Varies widely with the reagent used (e.g., maleimides, vinylheteroarenes, quinone methides), allowing for rapid reactions. |

Experimental Protocols and Workflows

The dual functionality of the this compound peptide lends itself to a sequential workflow: first, purification of the tagged protein, followed by its specific modification.

Protocol 1: Affinity Purification of a this compound Tagged Protein

This protocol describes the one-step isolation of a this compound tagged protein from a cell lysate using anti-FLAG M2 affinity gel.

Materials:

-

Cell pellet expressing this compound tagged protein

-

Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100

-

Protease Inhibitor Cocktail

-

Wash Buffer (TBS): 50 mM Tris-HCl pH 7.4, 150 mM NaCl

-

Elution Buffer: TBS containing 100-150 µg/mL 3xFLAG® peptide

-

Anti-FLAG M2 Affinity Gel (e.g., Sigma-Aldrich A2220)

Methodology:

-

Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at ~14,000 x g for 20 minutes at 4°C to pellet cell debris.

-

Bead Equilibration: Gently resuspend the anti-FLAG M2 affinity gel. Transfer the required volume of slurry to a microcentrifuge tube. Wash the beads three times with 1 mL of ice-cold TBS, pelleting by gentle centrifugation (e.g., 500 x g for 1 minute) between washes.

-

Binding: Add the clarified cell lysate from Step 1 to the equilibrated beads. Incubate with gentle end-over-end rotation for 2-4 hours at 4°C.

-

Washing: Pellet the beads by gentle centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold TBS to remove non-specifically bound proteins.

-

Elution: After the final wash, add Elution Buffer to the beads. Incubate at 4°C for 30-60 minutes with gentle shaking. Pellet the beads and carefully collect the supernatant, which contains the purified this compound tagged protein. Repeat elution for maximal recovery.

Caption: Workflow for affinity purification of this compound proteins.

Protocol 2: Site-Specific Bioconjugation via Thiol-Maleimide Chemistry

This protocol details the labeling of the purified this compound peptide's thiol group with a maleimide-functionalized molecule (e.g., a fluorescent dye).

Materials:

-

Purified this compound tagged protein in a thiol-free buffer (e.g., PBS, pH 7.0-7.5)

-

Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine)

-

Maleimide-activated molecule (e.g., Maleimide-PEG-Biotin, Fluorescein-5-Maleimide) dissolved in DMSO or DMF

-

Degassed reaction buffer (e.g., PBS, pH 7.2)

Methodology:

-

Reduction of Thiol (If Necessary): The cysteine thiol must be in a reduced state. If disulfide bonds may have formed, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol as they contain free thiols that will react with the maleimide.

-

Prepare Maleimide Reagent: Dissolve the maleimide-activated molecule in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).

-

Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution. The reaction should be performed in a degassed buffer at pH 7.0-7.5.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.

-

Purification of Conjugate: Remove excess, unreacted maleimide reagent using size-exclusion chromatography (desalting column) or dialysis. The final product is the site-specifically labeled protein.

Caption: Thiol-maleimide reaction for cysteine conjugation.

Conclusion

The this compound peptide is a versatile and robust tool for modern protein science. By providing two orthogonal functionalities on a single, small tag, it streamlines complex experimental workflows. Researchers can leverage the high specificity of the FLAG system for efficient purification and then utilize the unique reactivity of the cysteine residue for precise, site-specific labeling, immobilization, or conjugation to other molecules of interest. This dual capability makes the this compound system an invaluable asset for creating well-defined protein conjugates for applications ranging from high-resolution imaging to the development of novel biotherapeutics.

References

- 1. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-DYKDDDDK Tag Antibodies | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Affinity Pull-Down of Proteins Using Anti-FLAG M2 Agarose Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to FLAG-Cys: Structure, Synthesis, and Applications

For researchers, scientists, and drug development professionals, the strategic use of epitope tags is fundamental to elucidating protein function, interactions, and localization. Among the arsenal of available tags, the FLAG tag system is renowned for its high specificity and mild elution conditions. This guide provides a detailed technical overview of a valuable variant, FLAG-Cys, a FLAG peptide featuring a C-terminal cysteine residue. This addition expands the functionality of the FLAG tag, enabling site-specific conjugation and labeling, thereby opening new avenues for protein analysis and therapeutic development.

Core Chemical Structure and Properties of this compound

The this compound peptide consists of the eight-amino-acid FLAG sequence (Asp-Tyr-Lys-Asp-Asp-Asp-Asp-Lys) followed by a terminal cysteine residue. The full amino acid sequence is DYKDDDDK-C.

Chemical Structure

The chemical structure of this compound can be represented in two dimensions as follows:

Caption: 2D representation of the this compound peptide sequence (DYKDDDDK-C).

Physicochemical Properties

The addition of a cysteine residue modifies the physicochemical properties of the standard FLAG peptide. These properties are crucial for designing experiments and predicting the behavior of the peptide in various applications.

| Property | Value | Source |

| Amino Acid Sequence | DYKDDDDK-C | - |

| Molecular Formula | C₄₄H₆₅N₁₁O₂₂S | Calculated |

| Molecular Weight | 1116.1 g/mol | Calculated |

| Isoelectric Point (pI) | ~3.97 | Calculated |

| Net Charge at pH 7 | -4 | Calculated |

| Extinction Coefficient | 1490 M⁻¹cm⁻¹ (at 280 nm) | Calculated |

Note: The theoretical pI is highly acidic due to the presence of five aspartic acid residues.[1] The extinction coefficient is based on the single tyrosine residue.

Experimental Protocols

The synthesis of this compound and its application in techniques like immunoprecipitation require specific and detailed protocols.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Cys(Trt)-Wang resin

-

Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Tyr(tBu)-OH)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Washing solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Cys(Trt)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution and agitate for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

-

-

Amino Acid Coupling (for each amino acid in the sequence, starting from Lys):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (5x).

-

-

Repeat Steps 2 and 3 for each amino acid in the sequence: Lys(Boc), Asp(OtBu), Asp(OtBu), Asp(OtBu), Asp(OtBu), Lys(Boc), Tyr(tBu), Asp(OtBu).

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (Step 2).

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin.

-

Stir the suspension at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.

-

Dry the crude peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound peptide by mass spectrometry and analytical HPLC.

Immunoprecipitation of a this compound Tagged Protein

This protocol describes the immunoprecipitation of a target protein fused with a this compound tag from a cell lysate.

Materials:

-

Cells expressing the this compound tagged protein of interest

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-FLAG M2 affinity gel (agarose beads conjugated with anti-FLAG antibody)

-

Wash buffer (e.g., TBS or PBS)

-

Elution buffer: 3xFLAG peptide solution (150 ng/µL in TBS) or Glycine-HCl (pH 3.5)

-

SDS-PAGE sample buffer

Procedure:

-

Cell Lysis:

-

Harvest cells and wash with cold PBS.

-

Lyse the cells in lysis buffer on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (clarified lysate) to a new tube.

-

-

Binding to Affinity Gel:

-

Equilibrate the anti-FLAG M2 affinity gel with lysis buffer.

-

Add the equilibrated affinity gel to the clarified lysate.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Centrifuge the lysate/bead mixture at 5,000 x g for 30 seconds at 4°C.

-

Discard the supernatant.

-

Wash the beads three times with 1 mL of wash buffer, centrifuging between each wash.

-

-

Elution:

-

Competitive Elution (Mild): Add 3xFLAG peptide solution to the beads and incubate for 30 minutes at 4°C with gentle agitation. Centrifuge and collect the supernatant containing the purified protein.

-

Acidic Elution: Add Glycine-HCl (pH 3.5) to the beads and incubate for 5-10 minutes. Centrifuge and immediately neutralize the eluate with a Tris-based buffer.

-

-

Analysis:

-

Add SDS-PAGE sample buffer to the eluted protein.

-

Boil the sample for 5 minutes.

-

Analyze the protein by SDS-PAGE and Western blotting using an antibody against the protein of interest or the FLAG tag.

-

Applications and Workflows

The presence of the C-terminal cysteine residue significantly expands the utility of the FLAG tag, particularly in drug development and the study of protein signaling pathways.

Site-Specific Conjugation

The thiol group of the cysteine residue provides a reactive handle for site-specific conjugation of various molecules, including:

-

Fluorophores: For precise protein tracking and imaging.

-

Biotin: For strong and specific binding to streptavidin, useful in pull-down assays and surface immobilization.

-

Small Molecule Drugs: To create antibody-drug conjugate (ADC)-like molecules for targeted delivery.

-

Crosslinkers: To study protein-protein interactions.

Caption: Site-specific conjugation possibilities with this compound.

Investigating Protein-Protein Interactions in Signaling Pathways

This compound tagged proteins are instrumental in elucidating protein-protein interactions within signaling cascades. The workflow typically involves immunoprecipitation followed by mass spectrometry to identify interacting partners.

Caption: Workflow for identifying protein interactions using this compound.

The ability to purify protein complexes under native conditions is a significant advantage of the FLAG system.[2] The mild elution with a competitive FLAG peptide helps to preserve weak or transient protein-protein interactions that are often critical in signaling pathways.

References

The Principle of FLAG-Cys Tagging: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the FLAG-Cys tagging system, a dual-function molecular tool engineered for advanced protein analysis. By combining the high-specificity immuno-affinity purification capabilities of the FLAG epitope with the site-specific covalent modification potential of a cysteine residue, this tagging strategy offers a versatile platform for protein purification, detection, and functional characterization.

Core Principle of this compound Tagging

The this compound tag is a fusion tag that incorporates two distinct functional motifs: the well-established FLAG epitope and a strategically placed cysteine (Cys) residue. The standard FLAG-tag sequence, DYKDDDDK, is recognized with high specificity by anti-FLAG antibodies, enabling efficient immunoprecipitation and affinity purification.[1] Crucially, the native FLAG sequence does not contain cysteine, meaning a Cys residue must be genetically engineered into the construct, typically at the N- or C-terminus of the FLAG sequence (e.g., DYKDDDDKC or CDYKDDDDK).

This addition of a unique, reactive thiol group from the cysteine residue allows for site-specific covalent labeling of the tagged protein with a variety of probes, such as fluorescent dyes, biotin, or cross-linkers, using thiol-reactive chemistry.[2][3] This dual functionality allows for a sequential workflow: first, the protein of interest is isolated from a complex mixture using the FLAG tag, and subsequently, the purified protein can be specifically labeled via the cysteine residue for downstream applications.

Data Presentation: Quantitative Parameters

The efficiency of the this compound tagging system is dependent on the individual efficiencies of the affinity purification and the covalent labeling steps. The following tables summarize key quantitative data gathered from typical FLAG purification and cysteine labeling experiments.

| Parameter | Typical Value | Source(s) |

| FLAG Affinity Purification | ||

| Binding Capacity of Anti-FLAG Resin | ≥3 mg/mL | [4] |

| Typical Protein Yield | 0.6–1 mg/mL of resin | [5] |

| Dissociation Constant (Kd) of FLAG/Anti-FLAG Interaction | 100 nM | |

| Cysteine Covalent Labeling | ||

| Labeling Efficiency (Maleimide Chemistry) | 70–90% | |

| Specificity of Maleimide for Thiols (pH 6.5-7.5) | High (1000x faster than for amines at pH 7) |

Table 1: Quantitative data associated with FLAG purification and Cysteine labeling.

Experimental Protocols and Methodologies

A typical workflow utilizing a this compound tagged protein involves expression of the fusion protein, purification via the FLAG tag, and subsequent covalent labeling of the engineered cysteine.

Expression of this compound Tagged Protein

The this compound tag is introduced into the protein of interest at the genetic level. A DNA sequence encoding the FLAG epitope and a cysteine residue is cloned in-frame with the gene of interest in a suitable expression vector. The choice of N- or C-terminal placement of the tag should be empirically determined to minimize interference with protein folding and function.

Protocol: Affinity Purification of this compound Tagged Protein

This protocol is adapted for the purification of a this compound tagged protein from mammalian cell lysate.

Materials:

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% TRITON X-100.

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.

-

Elution Buffer: Wash Buffer containing 100-150 µg/mL 3xFLAG® peptide.

-

Anti-FLAG M2 Affinity Gel: (e.g., Sigma-Aldrich A2220).

-

Protease Inhibitor Cocktail.

Procedure:

-

Cell Lysis: Harvest cells expressing the this compound tagged protein and resuspend in ice-cold Lysis Buffer supplemented with protease inhibitors. Incubate on ice for 30 minutes with periodic vortexing.

-

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

-

Bead Preparation: Wash 20-40 µL of Anti-FLAG M2 Affinity Gel slurry per sample with 1 mL of ice-cold Wash Buffer. Centrifuge at 5,000 x g for 1 minute and discard the supernatant. Repeat the wash twice.

-

Binding: Add the clarified cell lysate to the washed beads and incubate at 4°C for 2-4 hours on a rotator.

-

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads three times with 1 mL of ice-cold Wash Buffer.

-

Elution: To elute the bound protein, add 50-100 µL of Elution Buffer to the beads and incubate at 4°C for 30 minutes with gentle shaking. Centrifuge and collect the supernatant containing the purified this compound tagged protein.

Protocol: Covalent Labeling with a Maleimide Dye

This protocol describes the labeling of the purified this compound tagged protein with a thiol-reactive maleimide-conjugated fluorescent dye.

Materials:

-

Purified this compound Protein: In a thiol-free buffer (e.g., PBS, pH 7.2).

-

Maleimide-conjugated Dye: (e.g., Fluorescein-5-Maleimide) dissolved in DMSO or DMF to a stock concentration of 10 mM.

-

Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine).

-

Desalting Column: (e.g., Sephadex G-25) to remove excess dye.

Procedure:

-

Reduction (Optional): If the cysteine thiol is suspected to be oxidized, add a 10-fold molar excess of TCEP to the protein solution and incubate for 20-30 minutes at room temperature.

-

Labeling Reaction: Add a 10-20 fold molar excess of the maleimide-dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching (Optional): The reaction can be quenched by adding a thiol-containing reagent like DTT or 2-mercaptoethanol to a final concentration of 10-20 mM.

-

Purification: Remove the unreacted dye by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer. The labeled protein will elute in the void volume.

-

Determination of Labeling Efficiency: The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the dye (at its specific absorbance maximum).

Mandatory Visualizations

Experimental Workflow

References

An In-Depth Technical Guide to FLAG-Cys vs. Standard FLAG Tag for Researchers, Scientists, and Drug Development Professionals

Introduction

The FLAG epitope tag, a short, hydrophilic octapeptide with the sequence DYKDDDDK, is a cornerstone of protein research, enabling highly specific detection, purification, and functional analysis of recombinant proteins.[1][2][3][4] Its small size and high affinity for specific monoclonal antibodies have made it an indispensable tool in molecular biology.[5] A recent innovation on this widely used tag is the incorporation of a cysteine residue, creating what is referred to as a "FLAG-Cys" tag. This modification introduces a reactive thiol group, opening up new avenues for site-specific conjugation of a wide array of molecules, including fluorophores, drugs, and other probes.

This technical guide provides a comprehensive comparison of the standard FLAG tag and the this compound tag. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate tag for their experimental needs and in implementing the associated methodologies. The guide covers the core biochemical properties, details experimental protocols, and presents visual workflows and signaling pathway diagrams to facilitate a deeper understanding of their applications.

Core Principles and Biochemical Properties

The standard FLAG tag's utility lies in its high antigenicity and the availability of high-affinity monoclonal antibodies for its detection and capture. The this compound tag retains the core FLAG sequence while adding a strategic cysteine residue, typically at the N-terminus (C-DYKDDDDK) or C-terminus (DYKDDDDK-C), to enable site-specific chemical modification.

Standard FLAG Tag

The standard FLAG tag is a small, hydrophilic peptide, which minimizes its potential to interfere with the structure and function of the fusion protein. Its sequence was rationally designed to be highly immunogenic.

This compound Tag: A Gateway to Bioconjugation

The defining feature of the this compound tag is the presence of a cysteine residue, which provides a unique chemical handle for covalent modification. The sulfhydryl group of cysteine is highly reactive towards specific chemical moieties, such as maleimides and haloacetyls, allowing for the site-specific attachment of various payloads. This capability is particularly valuable in applications requiring precise labeling of a protein of interest.

Data Presentation: A Comparative Overview

The following tables summarize the key characteristics and performance metrics of the standard FLAG tag. Due to the lack of direct comparative studies, a separate column for this compound highlights its primary distinguishing feature: the capacity for site-specific conjugation.

| Feature | Standard FLAG Tag | This compound Tag | Reference(s) |

| Amino Acid Sequence | DYKDDDDK | C-DYKDDDDK or DYKDDDDK-C | |

| Molecular Weight | ~1.01 kDa | ~1.13 kDa | |

| Key Feature | High-affinity antibody binding | High-affinity antibody binding and site-specific conjugation via thiol group | |

| Binding Affinity (Kd) | ~100 nM to anti-FLAG M1 antibody | Not extensively reported, but expected to be similar to standard FLAG | |

| Common Applications | Protein Purification, Immunoprecipitation, Western Blotting, Immunofluorescence | All applications of standard FLAG, plus site-specific labeling for imaging, drug conjugation, etc. |

| Application | Standard FLAG Tag Performance | This compound Tag Performance | Reference(s) |

| Protein Purification Yield | 0.6-1 mg/mL of resin (typical) | Expected to be similar to standard FLAG, but not extensively reported. | |

| Western Blot Sensitivity | High, dependent on antibody and detection system | Expected to be similar to standard FLAG. | |

| Immunoprecipitation Efficiency | High, widely used for isolating protein complexes | Expected to be similar to standard FLAG. | |

| Site-Specific Labeling | Not possible | Enables covalent attachment of probes with high efficiency (typically 70-90% coupling efficiency for cysteine labeling) |

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the involvement of FLAG-tagged proteins in two well-studied signaling pathways.

Caption: MAPK signaling pathway with a FLAG-tagged ERK protein.

Caption: EGFR signaling initiated by a FLAG-tagged EGFR.

Experimental Workflow Diagrams

The following diagrams illustrate typical experimental workflows for both standard FLAG and this compound tags.

Caption: Workflow for immunoprecipitation of a standard FLAG-tagged protein.

References

- 1. How to immunoprecipitate Flag®-tagged proteins | Proteintech Group [ptglab.com]

- 2. Immunpräzipitation von FLAG-Fusionsproteinen mit Affinitätsgelen monoklonaler Antikörper [sigmaaldrich.com]

- 3. FLAG Tag: A Comprehensive Overview for Biopharmaceutical Research [kbdna.com]

- 4. FLAG-tag - Wikipedia [en.wikipedia.org]

- 5. The Chemistry Behind FLAG-tag Antibody Binding Specificity [synapse.patsnap.com]

The Cys-FLAG Tag: A Technical Guide to Enhancing Functionality Through Site-Specific Modification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The FLAG® tag (DYKDDDDK) is a widely utilized epitope tag for the affinity purification and detection of recombinant proteins due to its high hydrophilicity and the availability of specific, high-affinity monoclonal antibodies like the anti-FLAG® M2. While the standard FLAG tag is highly effective for purification and immunodetection, its functionality can be significantly expanded by incorporating a strategically placed cysteine residue. This addition transforms the Cys-FLAG tag into a dual-purpose tool, retaining the established affinity purification capabilities while introducing a unique, reactive handle for precise, site-specific bioconjugation. This guide provides a comprehensive overview of the benefits, quantitative parameters, and detailed protocols associated with the use of Cys-FLAG tags in research and drug development.

The Core Advantage: Combining Affinity Purification with Site-Specific Labeling

The primary benefit of adding a cysteine to the FLAG tag is the introduction of a unique chemical handle for covalent modification. Cysteine's thiol group (-SH) is highly nucleophilic and relatively rare in proteins, making it an ideal target for specific chemical reactions under physiological conditions.[1][2] This enables a "tag-and-modify" strategy where a protein can be first expressed and purified using the FLAG tag's affinity properties and then specifically labeled or modified at the engineered cysteine residue.[1]

Key applications unlocked by this approach include:

-

Fluorescent Labeling: Attaching fluorophores for imaging studies, single-molecule tracking, or FRET-based assays.

-

Drug Conjugation: Creating antibody-drug conjugates (ADCs) or other targeted therapeutic proteins where a cytotoxic agent is attached at a defined location.[2]

-

PEGylation: Modifying proteins with polyethylene glycol (PEG) to improve solubility, stability, and pharmacokinetic profiles.

-

Surface Immobilization: Tethering proteins to surfaces for biosensor development or other analytical applications.

-

Cross-linking: Introducing cross-linkers to study protein-protein interactions.

Quantitative Data & Performance Metrics

Table 1: Anti-FLAG® M2 Antibody Binding Affinity

| Analyte | Antibody Format | Method | Dissociation Constant (Kd) | Reference(s) |

|---|---|---|---|---|

| FLAG Peptide (DYKDDDDK) | Full IgG | ELISA-based | 93 - 169 nM | [3] |

| FLAG Peptide (DYKDDDDK) | Fab Fragment | SPR | 1.91 ± 0.24 µM |

| FLAG Peptide (DYKDDDDK) | Full IgG | SPR | 2.95 ± 0.31 nM* | |

Note: The significantly higher affinity (lower Kd) for the full IgG in SPR analysis is attributed to the avidity effect of bivalent binding.

Table 2: Cysteine-Maleimide Labeling Efficiency

| Reaction Type | Reagents | Typical Efficiency | Key Considerations | Reference(s) |

|---|

| Thiol-Maleimide Conjugation | Cysteine, Maleimide-derivatized molecule | 70 - 90% | Requires maintenance of reduced thiol groups. pH-dependent (optimal pH 6.5-7.5). | |

Consideration on Cys-FLAG Performance: The FLAG epitope recognized by the M2 antibody involves key interactions with residues Asp1, Tyr2, Lys3, Asp4, and Asp6 of the DYKDDDDK sequence. Placing a cysteine at the N-terminus (Cys-DYKDDDDK) or C-terminus (DYKDDDDK-Cys) as a small, uncharged residue is generally considered unlikely to significantly disrupt the peptide's conformation and its binding to the antibody, especially given the tag's inherent flexibility. However, empirical validation is always recommended.

Experimental Design and Workflow

The use of a Cys-FLAG tag follows a logical progression from protein expression to final application. The workflow ensures that the purification and labeling steps are decoupled, allowing for optimization of each.

Caption: General workflow for expressing, purifying, and labeling a Cys-FLAG tagged protein.

Experimental Protocols

This section provides a synthesized protocol for the expression, purification, and labeling of a protein containing an N-terminal Cys-FLAG tag.

Vector Construction

-

Design: Design a cloning strategy to fuse the sequence TGT-GAT-TAC-AAG-GAT-GAC-GAT-GAC-AAG (encoding Cys-DYKDDDDK) to the N-terminus of your gene of interest (GOI). Ensure the tag and GOI are in the correct reading frame.

-

Cloning: Use standard molecular cloning techniques (e.g., Gibson assembly, restriction enzyme cloning) to insert the Cys-FLAG-GOI cassette into a suitable expression vector for your chosen system (e.g., pET vectors for E. coli, pcDNA vectors for mammalian cells).

-

Verification: Sequence-verify the final construct to confirm the integrity of the Cys-FLAG tag and the fusion junction.

Protein Expression and Lysis

-

Expression: Transform the verified plasmid into the appropriate expression host (e.g., E. coli BL21(DE3), HEK293 cells). Induce protein expression according to standard protocols for your specific protein and system.

-

Cell Lysis: Harvest the cells and resuspend them in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 7.4, supplemented with protease inhibitors). For intracellular proteins, lyse the cells using sonication or a French press. For secreted proteins from mammalian cells, collect the conditioned media.

-

Clarification: Centrifuge the lysate at high speed (e.g., >14,000 x g for 30 minutes at 4°C) to pellet cell debris. Collect the clarified supernatant.

Anti-FLAG Affinity Purification

-

Resin Equilibration: Wash anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich) with TBS (50 mM Tris-HCl, 150 mM NaCl, pH 7.4) according to the manufacturer's instructions.

-

Binding: Add the clarified lysate to the equilibrated resin. Incubate for 1-4 hours at 4°C with gentle end-over-end rotation to allow the Cys-FLAG-tagged protein to bind.

-

Washing: Pellet the resin by gentle centrifugation and discard the supernatant (flow-through). Wash the resin extensively with TBS (e.g., 3-5 times with 10 bed volumes of buffer) to remove non-specifically bound proteins.

-

Elution: Elute the bound protein by competitive elution. Add TBS containing 100-200 µg/mL 3xFLAG® peptide to the resin and incubate for 30-60 minutes at 4°C. Collect the eluate. Repeat the elution step to maximize recovery.

Site-Specific Cysteine Labeling (Thiol-Maleimide Chemistry)

The following diagram illustrates the chemical principle of the most common cysteine labeling method.

Caption: Reaction schematic for thiol-maleimide bioconjugation.

-

Buffer Exchange (Optional): If necessary, exchange the eluted protein into a labeling buffer (e.g., PBS, pH 7.2). This can be done using dialysis or a desalting column.

-

Reduction (Critical): To ensure the cysteine thiol is free and reactive, add a reducing agent that will not interfere with the maleimide reaction. TCEP (tris(2-carboxyethyl)phosphine) is ideal as it does not contain a thiol group. Add TCEP to a final concentration of 0.5-1 mM and incubate for 30 minutes at room temperature. Do not use DTT or β-mercaptoethanol.

-

Conjugation: Prepare a stock solution of the maleimide-activated label (e.g., fluorescent dye, biotin) in a compatible solvent like DMSO. Add a 5-20 fold molar excess of the label to the reduced protein solution.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.

-

Quenching (Optional): To stop the reaction, add a small molecule thiol like free cysteine or β-mercaptoethanol to quench any unreacted maleimide.

-

Removal of Excess Label: Remove the unreacted label from the now-conjugated protein using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.

-

Final QC: Verify the successful conjugation and purity of the final product using appropriate methods, such as mass spectrometry (to confirm the mass shift), SDS-PAGE with fluorescence imaging (if applicable), and functional assays to ensure the protein's activity has not been compromised.

Conclusion

The Cys-FLAG tag is a powerful and versatile tool for modern protein science. By making a simple, single-amino-acid addition to the well-established FLAG tag sequence, researchers can unlock the vast potential of site-specific bioconjugation. This dual-functionality streamlines complex experimental workflows, enabling the production of highly pure, specifically modified proteins for a wide array of applications, from fundamental cell biology to the development of next-generation protein therapeutics. Careful consideration of vector design, purification conditions that preserve the cysteine's redox state, and optimized labeling chemistry are key to successfully implementing this advanced tagging strategy.

References

A Technical Guide to FLAG-Cys Peptide Synthesis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purity assessment of the FLAG-Cys peptide (sequence: DYKDDDDK-Cys). The guide details the core principles of solid-phase peptide synthesis (SPPS) tailored for this specific sequence, addresses potential challenges, and outlines rigorous methods for purification and quality control.

Introduction to this compound Peptide

The FLAG tag (DYKDDDDK) is a widely utilized epitope tag in protein science for the detection, purification, and localization of recombinant proteins. The addition of a C-terminal cysteine residue provides a reactive thiol group, enabling site-specific conjugation to other molecules, such as fluorescent dyes, cytotoxic drugs, or surfaces for immobilization. The successful synthesis of a high-purity this compound peptide is therefore critical for a multitude of downstream applications.

This guide will cover the essential aspects of producing and characterizing high-quality this compound peptide, including a detailed synthesis protocol, strategies to mitigate common side reactions, and robust analytical methods for purity determination.

Solid-Phase Peptide Synthesis (SPPS) of this compound

The standard method for synthesizing the this compound peptide is Fmoc-based solid-phase peptide synthesis (SPPS).[1] This process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.[2]

Key Considerations for this compound Synthesis

The synthesis of the this compound peptide presents specific challenges due to its amino acid composition:

-

Aspartic Acid (Asp): The presence of multiple aspartic acid residues increases the risk of aspartimide formation, a common side reaction that can lead to impurities and reduced yield.[3]

-

Cysteine (Cys): The highly reactive thiol group of cysteine must be protected throughout the synthesis to prevent side reactions such as oxidation and S-alkylation.[4][5] The choice of protecting group is critical and depends on the desired downstream applications.

Experimental Protocol: Fmoc-SPPS of this compound

This protocol outlines the manual synthesis of a this compound peptide on a Rink Amide resin, which upon cleavage yields a C-terminal amide.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-Cys(Trt)-OH

-

Fmoc-Lys(Boc)-OH

-

Fmoc-Asp(OtBu)-OH

-

Fmoc-Tyr(tBu)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% Piperidine in DMF

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage Cocktail: 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIPS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).

-

-

Amino Acid Coupling (for each amino acid in the sequence, starting with Cys):

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin with DMF (5x).

-

-

Chain Elongation: Repeat steps 2 and 3 for each amino acid in the this compound sequence (DYKDDDDK-Cys) in the C-terminal to N-terminal direction.

-

Final Fmoc Deprotection: After the final amino acid (Asp) has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Resin Washing and Drying: Wash the peptide-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Add the cleavage cocktail (94% TFA, 2.5% Water, 2.5% EDT, 1% TIPS) to the dried resin.

-

Gently agitate the mixture for 3 hours.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

-

Peptide Precipitation:

-

Slowly add the TFA filtrate dropwise into a tube of cold diethyl ether. A white precipitate of the crude peptide should form.

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the pellet with cold diethyl ether two more times.

-

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification of this compound Peptide

The crude synthetic peptide contains the target this compound peptide along with various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.

Experimental Protocol: Preparative RP-HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Crude this compound peptide

Procedure:

-

Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5%).

-

Gradient Elution: Apply a linear gradient of increasing Mobile Phase B concentration to elute the peptide and impurities. A shallow gradient is often used for better resolution.

-

Fraction Collection: Collect fractions as the peaks elute from the column, monitoring the absorbance at 214 nm or 220 nm.

-

Fraction Analysis: Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure this compound peptide.

-

Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Purity Assessment of this compound Peptide

A comprehensive assessment of purity is crucial to ensure the quality and reliability of the synthetic this compound peptide. This typically involves a combination of analytical RP-HPLC and mass spectrometry.

Quantitative Data on Purity and Impurities

The purity of synthetic peptides can vary depending on the synthesis and purification methods. The following table summarizes typical purity levels and common impurities encountered during this compound peptide synthesis.

| Parameter | Typical Value/Identity | Method of Determination | Reference |

| Purity after Synthesis (Crude) | 50-70% | Analytical RP-HPLC | |

| Purity after HPLC Purification | >95% (Research Grade) | Analytical RP-HPLC | |

| >98% (High Purity Grade) | Analytical RP-HPLC | ||

| Common Impurities | |||

| Deletion Sequences | (e.g., DYKDDDK-Cys) | Mass Spectrometry | |

| Truncated Sequences | (e.g., KDDDDK-Cys) | Mass Spectrometry | |

| Incomplete Deprotection | (e.g., with Boc or tBu groups) | Mass Spectrometry | |

| Aspartimide Formation Products | (α- and β-peptides) | Mass Spectrometry, HPLC | |

| Oxidized Peptide | (Disulfide-bonded dimers) | Mass Spectrometry | |

| S-Alkylated Cysteine | (Adducts from cleavage) | Mass Spectrometry | |

| Piperidinyl-alanine Adduct | (From C-terminal Cys) | Mass Spectrometry |

Experimental Protocols for Purity Analysis

Instrumentation and Materials:

-

Analytical HPLC or UHPLC system with a UV detector

-

C18 reversed-phase analytical column (e.g., 4.6 x 150 mm, 3.5 µm)

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

Purified this compound peptide

Procedure:

-

Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.

-

Injection: Inject a small volume (e.g., 10 µL) onto the equilibrated column.

-

Gradient Elution: Run a linear gradient from low to high concentration of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).

-

Detection: Monitor the absorbance at 214 nm.

-

Data Analysis: Calculate the purity as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Instrumentation:

-

Electrospray Ionization Mass Spectrometer (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometer (MALDI-TOF-MS)

Procedure:

-

Sample Preparation: Prepare the peptide sample according to the instrument's requirements. This may involve dissolving the peptide in a suitable solvent for direct infusion or co-crystallizing it with a matrix for MALDI.

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of the this compound peptide. Analyze for the presence of peaks corresponding to the common impurities listed in the table above.

Visualizing the Workflow

Diagrams created using Graphviz (DOT language) are provided below to illustrate the key experimental workflows.

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Caption: Purification and Analysis Workflow for this compound Peptide.

References

- 1. stacks.cdc.gov [stacks.cdc.gov]

- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. harvardapparatus.com [harvardapparatus.com]

- 4. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Introduction: The Convergence of Affinity Tagging and Covalent Probing

An In-depth Technical Guide to FLAG-Cys for Protein Studies

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern proteomics and drug discovery, the ability to identify and quantify protein interactions, particularly transient or covalent modifications, is paramount. Affinity tagging, exemplified by the widely adopted FLAG® epitope (DYKDDDDK), provides a robust method for the detection and purification of proteins. Concurrently, the field of chemoproteomics has advanced the use of reactive chemical probes to covalently label specific amino acid residues, offering a powerful tool to map active sites, identify drug targets, and understand post-translational modifications.

The This compound peptide represents the convergence of these two powerful technologies. It consists of the hydrophilic, eight-amino-acid FLAG epitope appended with a terminal cysteine residue (Sequence: DYKDDDDK-Cys). The intrinsic nucleophilicity of the cysteine's thiol group makes it a versatile chemical handle. It can be derivatized with various electrophilic warheads to create highly specific, covalent This compound probes .

These probes enable a powerful workflow known as Activity-Based Protein Profiling (ABPP) or affinity-based chemoproteomics. Researchers can introduce the probe to a complex biological sample (e.g., cell lysate, living cells), where it will covalently bind to accessible, reactive residues on target proteins. The FLAG tag then serves as a high-affinity handle for the subsequent enrichment of these probe-protein conjugates using anti-FLAG antibodies. The enriched proteins can then be identified and quantified by mass spectrometry, revealing the targets of the probe.

This guide provides a comprehensive overview of the this compound system, including detailed experimental protocols, quantitative data representation, and visualizations of the underlying workflows and biological pathways.

Core Principle and Workflow

The utility of this compound is rooted in a multi-step process that transforms a simple peptide into a sophisticated tool for proteome-wide discovery. The workflow begins with the synthesis of a reactive probe and culminates in the identification of its specific protein targets.

Probe Synthesis

The terminal cysteine of the this compound peptide is derivatized with a cysteine-reactive electrophile. A common choice is an iodoacetamide group, which readily reacts with thiol groups in a process called alkylation. This creates a stable thioether bond. The resulting probe, for instance, N-iodoacetyl-FLAG-Cys, is now "armed" to react with other protein thiols.

Covalent Labeling and Target Enrichment

The armed this compound probe is incubated with a proteome. The probe's reactive group will covalently bind to nucleophilic cysteine residues on target proteins. The specificity of this interaction can be influenced by the intrinsic reactivity of the target cysteines, which is often elevated in enzyme active sites or allosteric pockets. After labeling, the reaction is quenched, and the proteome is typically denatured and digested into peptides.

Affinity Purification and Mass Spectrometry

The key advantage of the FLAG tag is exploited at this stage. Anti-FLAG antibody-conjugated beads are used to immunoprecipitate the peptide fragments that are covalently bound to the this compound probe. Non-labeled peptides are washed away, resulting in a highly enriched sample of target peptides. These peptides are then eluted and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification. In a competitive profiling experiment, this workflow can identify the targets of a small molecule inhibitor by observing which probe-labeled proteins are displaced by the drug.

Figure 1: General experimental workflow for protein profiling using a this compound probe.

Quantitative Data Presentation

A key output of a this compound based chemoproteomics experiment is the quantitative identification of proteins that interact with the probe. In a competitive profiling experiment designed to identify the targets of a drug, cell lysates are treated with either a vehicle (e.g., DMSO) or the drug candidate before labeling with the this compound probe. The relative abundance of each identified peptide is then compared between the two conditions. A significant reduction in the drug-treated sample indicates that the drug is binding to that protein and preventing the this compound probe from labeling it.

Table 1: Representative Quantitative Mass Spectrometry Data from a Competitive Profiling Experiment Data shown is hypothetical and for illustrative purposes.

| Protein ID | Gene Name | Peptide Sequence (Modified Cys) | Fold Change (Drug/Vehicle) | p-value |

| P00533 | EGFR | K.VPIKWMALESILHRIYTHQSDVWSYGVTVW.E | 0.15 | 0.001 |

| P04626 | ERBB2 | I.THLGIIMHR.D | 0.95 | 0.89 |

| P62258 | K-RAS | K.LVVVGAGGVGK.S | 1.02 | 0.95 |

| Q02750 | ABL1 | K.IHYTNNEVSDISTSK.A | 0.21 | 0.005 |

| P31749 | AKT1 | F.SVSKEIQNTIAG.R | 0.89 | 0.76 |

C denotes the cysteine residue identified as being labeled by the this compound probe.

Application Example: Elucidating Redox Signaling Pathways

Cysteine residues are central to redox signaling. Their thiol groups can be reversibly oxidized, altering protein structure and function. Chemoproteomic methods are ideal for studying these pathways. A prominent example is the Keap1-Nrf2 pathway, the master regulator of the cellular antioxidant response.

Keap1 (Kelch-like ECH-associated protein 1) is a cysteine-rich sensor protein that targets the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for degradation under basal conditions. Upon exposure to oxidative or electrophilic stress, specific reactive cysteine residues in Keap1 are modified. This modification induces a conformational change in Keap1, inhibiting its ability to target Nrf2 for degradation. Consequently, Nrf2 accumulates, translocates to the nucleus, and activates the expression of antioxidant response element (ARE)-driven genes, bolstering cellular defenses. This compound based probes can be used to identify which Keap1 cysteines are most reactive to different stressors.

Figure 2: The Keap1-Nrf2 signaling pathway, a key target for cysteine-reactive probes.

Detailed Experimental Protocols

The following protocols provide a detailed methodology for a typical chemoproteomics experiment using a custom-synthesized N-iodoacetyl-FLAG-Cys probe.

Synthesis of N-iodoacetyl-FLAG-Cys Probe

-

Dissolve this compound: Dissolve this compound peptide (LifeTein, et al.) in a nitrogen-purged buffer (e.g., 50 mM Tris, pH 7.2).

-

Prepare Iodoacetyl Reagent: Dissolve a 10-fold molar excess of N-succinimidyl iodoacetate (SIA) in anhydrous DMSO.

-

Conjugation Reaction: Add the SIA solution dropwise to the stirring peptide solution. Allow the reaction to proceed for 2-4 hours at room temperature in the dark.

-

Purification: Purify the resulting N-iodoacetyl-FLAG-Cys probe using reverse-phase HPLC.

-

Verification: Confirm the mass of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS). The expected mass will be the mass of the this compound peptide plus 168.95 Da.

Protein Labeling in Cell Lysate

-

Lysate Preparation: Harvest cells and lyse in a suitable buffer (e.g., PBS, pH 7.4) without detergents if possible, using mechanical disruption (e.g., sonication). Determine protein concentration using a BCA assay.

-

Pre-treatment (for Competitive Profiling): Aliquot the lysate (e.g., 1 mg protein per sample). Add the drug of interest (e.g., 10 µM final concentration) or vehicle (DMSO) and incubate for 30 minutes at 37 °C.

-

Probe Labeling: Add the N-iodoacetyl-FLAG-Cys probe to each sample to a final concentration of 1-5 µM. Incubate for 1 hour at room temperature in the dark.

-

Quenching: Quench the reaction by adding DTT to a final concentration of 10 mM.

-

Reduction and Alkylation of Background Cysteines: Add urea to 8 M to denature proteins. Reduce all disulfide bonds with 10 mM DTT for 1 hour at 37 °C. Alkylate all remaining free cysteines with 20 mM iodoacetamide for 30 minutes at room temperature in the dark.

Affinity Purification of Labeled Peptides

-

Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to <2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37 °C.

-

Bead Preparation: Wash anti-FLAG M2 magnetic beads (e.g., Sigma-Aldrich) three times with TBS buffer (50 mM Tris, 150 mM NaCl, pH 7.4).

-

Immunoprecipitation: Add the digested peptide mixture to the prepared beads. Incubate for 2-4 hours at 4 °C with gentle rotation.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively:

-

2x with TBS + 0.1% Tween 20

-

2x with high salt buffer (50 mM Tris, 500 mM NaCl, pH 7.4)

-

2x with TBS

-

2x with HPLC-grade water

-

-

Elution: Elute the bound peptides from the beads using a low pH solution, such as 0.1% trifluoroacetic acid (TFA). Incubate for 10 minutes, pellet the beads, and collect the supernatant. Repeat the elution once more and pool the eluates.

Sample Preparation for LC-MS/MS

-

Desalting: Desalt the eluted peptides using a C18 StageTip or ZipTip according to the manufacturer's protocol.

-

Sample Concentration: Dry the desalted peptides completely in a vacuum concentrator.

-

Reconstitution: Reconstitute the peptides in a small volume (e.g., 10-20 µL) of LC-MS loading buffer (e.g., 2% acetonitrile, 0.1% formic acid).

-

Analysis: Analyze the sample by LC-MS/MS on a high-resolution mass spectrometer (e.g., Thermo Orbitrap series). Use a data-dependent acquisition method to select peptide precursors for fragmentation.

-

Data Analysis: Search the resulting MS/MS spectra against a relevant protein database (e.g., UniProt/Swiss-Prot) using a search engine like MaxQuant or Sequest. Specify carbamidomethylation of cysteine as a fixed modification and the mass of the this compound probe adduct as a variable modification on cysteine. Perform label-free quantification to determine the relative abundance of identified peptides between samples.

FLAG-Cys for Cellular Imaging: An In-depth Technical Guide

The FLAG-tag system is a widely utilized and highly specific tool for the detection and purification of recombinant proteins. By strategically introducing a cysteine residue into the FLAG-tag sequence (FLAG-Cys), researchers can achieve site-specific covalent labeling of proteins with fluorescent probes, enabling advanced cellular imaging applications. This guide provides a comprehensive overview of the this compound system, including its core principles, experimental protocols, and data presentation for researchers, scientists, and drug development professionals.

Core Principles

The FLAG-tag is a short, hydrophilic octapeptide with the sequence DYKDDDDK. Its small size and high antigenicity make it an ideal epitope tag that is less likely to interfere with protein function or localization[1]. Cysteine residues possess a uniquely reactive thiol group, making them a prime target for specific covalent modification with a variety of fluorescent probes[2][3][4]. The this compound system leverages these two concepts by incorporating a cysteine residue into the FLAG-tag sequence, creating a unique site for the attachment of fluorescent dyes. This allows for precise, 1:1 stoichiometric labeling of the protein of interest, which is crucial for quantitative imaging studies.

The specificity of this labeling strategy can be further enhanced by employing techniques such as Cysteine Metal Protection and Labeling (CyMPL). This method involves protecting the target cysteine with a metal ion while other accessible cysteines are blocked, followed by removal of the metal and specific labeling of the desired cysteine[2].

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the application of cysteine-reactive probes in cellular imaging.

Table 1: Properties of Common Cysteine-Reactive Fluorophores

| Fluorophore | Excitation (nm) | Emission (nm) | Quantum Yield | Molar Extinction Coefficient (cm⁻¹M⁻¹) |

| Maleimide-Alexa Fluor 488 | 495 | 519 | 0.92 | 71,000 |

| Maleimide-Alexa Fluor 555 | 555 | 565 | 0.10 | 150,000 |

| Maleimide-Alexa Fluor 647 | 650 | 668 | 0.33 | 239,000 |

| Iodoacetamide-FITC | 494 | 518 | 0.92 | 83,000 |

| Iodoacetamide-TAMRA | 546 | 579 | 0.11 | 91,000 |

Note: Data is compiled from various sources and may vary depending on the specific conjugate and experimental conditions.

Table 2: Comparison of Labeling Strategies

| Labeling Strategy | Specificity | Efficiency | Live-cell Compatible | Key Considerations |

| This compound | High (Site-specific) | High | Yes | Requires protein engineering; potential for off-target labeling of other cysteines. |

| CyMPL | Very High | Moderate | Challenging | Can significantly reduce background from non-specific labeling. |

| Antibody-based (Immunofluorescence) | High | Variable | No (for intracellular targets) | Requires cell fixation and permeabilization; signal amplification is possible. |

| Genetically Encoded Tags (e.g., GFP) | Very High | N/A | Yes | The tag itself is fluorescent; can be large and potentially affect protein function. |

Experimental Protocols

Plasmid Construction for this compound Tagged Protein

This protocol outlines the steps for generating a mammalian expression vector encoding a protein of interest fused with a C-terminal this compound tag.

-

Design Primers: Design forward and reverse primers for PCR amplification of the gene of interest. The reverse primer should incorporate the coding sequence for the this compound tag (e.g., GACTACAAGGACGACGATGACAAGTGCTAG) immediately before the stop codon. Include appropriate restriction sites for cloning into the desired expression vector.

-

PCR Amplification: Perform PCR to amplify the gene of interest with the C-terminal this compound tag.

-

Vector and Insert Digestion: Digest both the PCR product and the mammalian expression vector (e.g., pcDNA3.1) with the selected restriction enzymes.

-

Ligation: Ligate the digested insert and vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into competent E. coli for plasmid amplification.

-

Verification: Verify the sequence of the resulting plasmid by Sanger sequencing to ensure the this compound tag is in-frame and free of mutations.

Live-Cell Labeling with Cysteine-Reactive Dyes

This protocol describes the labeling of this compound tagged proteins in living cells.

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect the cells with the this compound expression plasmid using a suitable transfection reagent (e.g., Lipofectamine).

-

Allow cells to express the protein for 24-48 hours.

-

-

Labeling Reaction:

-

Prepare a stock solution of the cysteine-reactive fluorescent dye (e.g., maleimide-functionalized dye) in anhydrous DMSO.

-

Dilute the dye to the final working concentration (typically 1-10 µM) in serum-free cell culture medium.

-

Wash the cells twice with warm PBS.

-

Incubate the cells with the dye-containing medium for 15-30 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Remove the labeling solution and wash the cells three times with warm PBS or complete medium to remove unbound dye.

-

Replace with fresh, pre-warmed imaging medium (e.g., phenol red-free medium).

-

Proceed with live-cell imaging on a fluorescence microscope.

-

Fixed-Cell Imaging Protocol

For higher resolution imaging or co-localization studies with antibodies.

-

Cell Culture, Transfection, and Labeling: Follow steps 1 and 2 from the live-cell labeling protocol.

-

Fixation:

-

Wash the cells twice with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization (if required for antibody co-staining):

-

Wash the cells twice with PBS.

-

Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Blocking and Antibody Staining (Optional):

-

Wash the cells twice with PBS.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with primary and fluorescently-labeled secondary antibodies as required.

-

-

Mounting and Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips on microscope slides using an anti-fade mounting medium.

-

Image on a confocal or super-resolution microscope.

-

Visualizations

Signaling Pathway Visualization

Caption: A generic signaling pathway initiated by ligand binding to a this compound tagged receptor.

Experimental Workflow

Caption: The experimental workflow for cellular imaging using the this compound system.

Logical Relationship of this compound System

Caption: The logical relationship illustrating the components of the this compound labeling strategy.

References

- 1. Fluorescent labeling of proteins in vitro and in vivo using encoded peptide tags - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fluorescent labeling of specific cysteine residues using CyMPL - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorescent labeling of specific cysteine residues using CyMPL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cysteine-reactive probes and their use in chemical proteomics - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for FLAG-Cys Labeling in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific labeling of proteins with fluorescent probes is a powerful technique for studying protein localization, dynamics, and interactions within living cells and in vitro. The FLAG-Cys labeling protocol offers a robust method for achieving high-specificity labeling of a protein of interest (POI). This method combines the high specificity of the FLAG epitope tag (DYKDDDDK) for protein identification and purification with the unique reactivity of a strategically introduced cysteine residue for covalent modification with a fluorescent dye.

This approach allows for the precise attachment of a small organic fluorophore to the POI, minimizing potential steric hindrance and functional perturbation that can be associated with larger fluorescent protein tags like GFP.[1][2][3] The result is a specifically labeled protein ready for high-resolution fluorescence microscopy applications. The unique reactivity of the cysteine's sulfhydryl group, especially when engineered into a location with low natural abundance, enables highly selective conjugation.[2][4]

Principle of this compound Labeling

The core principle of this compound labeling involves two key components:

-

A FLAG-tagged protein of interest: The protein is genetically engineered to include a FLAG epitope tag for easy detection and purification, and a unique cysteine residue at a solvent-accessible site for labeling.

-

A cysteine-reactive fluorescent probe: These probes, most commonly maleimide derivatives, react specifically with the sulfhydryl group of the cysteine residue to form a stable covalent bond.

The workflow begins with the expression of the this compound tagged protein in a suitable system. Following expression and optional purification, the protein is treated with a reducing agent to ensure the target cysteine's sulfhydryl group is free and reactive. After removal of the reducing agent, the protein is incubated with the cysteine-reactive fluorescent dye. The unreacted dye is then removed, and the labeled protein can be visualized using fluorescence microscopy.

Key Applications

-

Subcellular Localization: Determine the precise location of a protein of interest within cellular compartments.

-

Protein Dynamics and Trafficking: Track the movement and turnover of proteins in real-time in living cells.

-

Protein-Protein Interactions: Investigate co-localization and proximity of different proteins using multi-color imaging.

-

High-Resolution Imaging: Employ super-resolution microscopy techniques for nanoscale visualization of protein organization.

Experimental Workflow

Figure 1. Experimental workflow for this compound labeling for fluorescence microscopy.

Detailed Protocols

Protocol 1: In Vitro Labeling of Purified this compound Protein

This protocol is suitable for labeling a purified this compound tagged protein before introducing it into cells or for in vitro assays.

Materials:

-

Purified this compound tagged protein in a suitable buffer (e.g., PBS or HEPES, pH 7.0-7.5)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Cysteine-reactive fluorescent probe (e.g., Maleimide-PEG-Fluorophore)

-

Quenching reagent: Dithiothreitol (DTT) or L-cysteine

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

-

Reaction Buffer: Phosphate or Tris buffer (40–60 mM, pH 7.5) with 20–150 mM NaCl

Procedure:

-

Protein Preparation:

-

Dissolve the purified this compound protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

-

Reduction of Cysteine:

-

Add TCEP to the protein solution to a final concentration of 1-5 mM. TCEP is preferred over DTT as it does not react with maleimides.

-

Incubate for 30 minutes at room temperature.

-

-

Preparation of Fluorescent Probe:

-

Dissolve the cysteine-reactive fluorescent probe in anhydrous DMSO to prepare a 10-20 mM stock solution.

-

-

Labeling Reaction:

-

Add the fluorescent probe stock solution to the reduced protein solution to achieve a 10- to 20-fold molar excess of the probe over the protein.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching of Unreacted Probe:

-

Add DTT or L-cysteine to a final concentration of 10 mM to quench any unreacted fluorescent probe.

-

Incubate for 15 minutes at room temperature.

-

-

Purification of Labeled Protein:

-

Remove the excess fluorescent probe and quenching reagent by passing the reaction mixture through a size-exclusion chromatography column.

-

Collect the protein-containing fractions.

-

-

Characterization:

-

Determine the degree of labeling by measuring the absorbance of the fluorophore and the protein.

-

Confirm the integrity of the labeled protein using SDS-PAGE and fluorescence imaging of the gel.

-

Protocol 2: Labeling of this compound Protein in Live Cells

This protocol is for labeling the this compound tagged protein directly within living cells.

Materials:

-

Mammalian cells expressing the this compound tagged protein

-

Cell culture medium (e.g., DMEM)

-

Cell-permeable, cysteine-reactive fluorescent probe

-

Washing Buffer: PBS or HBSS

Procedure:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Transfect cells with the plasmid encoding the this compound tagged protein and allow for expression (typically 24-48 hours).

-

-

Cell Washing:

-

Gently wash the cells twice with pre-warmed PBS or HBSS to remove serum from the medium.

-

-

Labeling:

-

Prepare a 1-10 µM solution of the cell-permeable, cysteine-reactive fluorescent probe in serum-free cell culture medium.

-

Incubate the cells with the labeling solution for 15-30 minutes at 37°C in a CO2 incubator.

-

-

Removal of Excess Probe:

-

Wash the cells three to five times with pre-warmed PBS or HBSS to remove the unbound fluorescent probe.

-

-

Imaging:

-

Replace the wash buffer with fresh, pre-warmed cell culture medium (can be with or without phenol red, depending on the fluorophore).

-

Proceed with live-cell imaging using a suitable fluorescence microscope.

-

Signaling Pathway and Reaction Mechanism

Figure 2. Reaction mechanism of cysteine labeling with a maleimide-fluorophore.

Data Presentation

Table 1: Comparison of Common Cysteine-Reactive Probes

| Probe Chemistry | Reactivity | pH Range | Stability of Conjugate | Notes |

| Maleimide | High | 6.5 - 7.5 | Very High | Most common for cysteine labeling due to high specificity. |

| Iodoacetamide | Moderate | 7.0 - 8.5 | High | Can also react with other nucleophiles at higher pH. |

| Thiol-Disulfide Exchange | Reversible | 7.0 - 8.0 | Moderate | Forms a disulfide bond which can be cleaved by reducing agents. |

Table 2: Troubleshooting Common Issues

| Issue | Possible Cause | Recommendation |

| Low Labeling Efficiency | Incomplete reduction of cysteine | Increase TCEP concentration or incubation time. |

| Inactive fluorescent probe | Use a fresh stock of the probe; store protected from light and moisture. | |

| Inaccessible cysteine residue | Re-engineer the protein to place the cysteine in a more solvent-exposed loop. | |

| High Background Fluorescence | Insufficient washing | Increase the number and duration of wash steps. |

| Non-specific binding of the probe | Include a quenching step with DTT or L-cysteine after labeling. | |

| Hydrolysis of the maleimide group | Perform labeling at a pH below 8.0. | |

| Cell Toxicity (Live-cell labeling) | High concentration of the probe | Optimize the probe concentration and incubation time. |

| Inherent toxicity of the probe | Screen different cell-permeable fluorescent probes. |

Concluding Remarks

The this compound labeling protocol provides a versatile and specific method for fluorescently labeling proteins for a wide range of microscopy applications. By carefully considering the design of the protein construct, the choice of the fluorescent probe, and the optimization of the labeling conditions, researchers can achieve high-quality, specific labeling for detailed studies of protein function and dynamics. This technique represents a valuable tool in the molecular biologist's toolkit, bridging the gap between genetic encoding and chemical biology.

References

- 1. Labeling of Specific Cysteines in Proteins Using Reversible Metal Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent progress in enzymatic protein labelling techniques and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorophore ligase for site-specific protein labeling inside living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Site-Specific Protein Labeling with FLAG-Cys

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific protein labeling is a powerful technique for studying protein function, localization, and interactions, as well as for developing protein therapeutics like antibody-drug conjugates (ADCs).[1][2] The FLAG-Cys labeling system combines the high specificity of the well-established FLAG epitope tag (DYKDDDDK) with the versatile chemistry of cysteine's thiol group.[3][4][5] By introducing a cysteine residue at a specific location within or adjacent to the FLAG tag, researchers can achieve precise, stoichiometric labeling of a protein of interest (POI) with a wide variety of probes, including fluorophores, biotin, and cytotoxic drugs.

This method leverages the relative rarity of cysteine residues in proteins, allowing for targeted modification without significantly altering the protein's native structure or function. The FLAG tag itself is small, hydrophilic, and generally does not interfere with protein function, making it an ideal platform for introducing a reactive cysteine handle. This application note provides a detailed overview of the this compound labeling strategy, experimental protocols, and expected outcomes.